molecular formula C10H18N2O B11785046 [1,4'-Bipiperidin]-4-one

[1,4'-Bipiperidin]-4-one

Cat. No.: B11785046
M. Wt: 182.26 g/mol
InChI Key: FNVDJJWBVORTOH-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidin]-4-one: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of two piperidine rings connected through a carbonyl group at the 4-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidin]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with a suitable carbonyl compound, such as a diketone, in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of [1,4’-Bipiperidin]-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: [1,4’-Bipiperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming [1,4’-Bipiperidin]-4-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles, including amines and halides, can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidines, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry: In chemistry, [1,4’-Bipiperidin]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine: [1,4’-Bipiperidin]-4-one and its derivatives are investigated for their pharmacological properties. They have shown potential as therapeutic agents in the treatment of various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperidine: A simple cyclic amine with a single piperidine ring.

    Piperidin-4-one: A piperidine derivative with a carbonyl group at the 4-position.

    1,4-Bipiperidin-3-ol: A similar compound with a hydroxyl group instead of a carbonyl group.

Uniqueness: [1,4’-Bipiperidin]-4-one is unique due to the presence of two piperidine rings connected through a carbonyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-piperidin-4-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVDJJWBVORTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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